GS-621763 - 2647442-13-3

GS-621763

Catalog Number: EVT-8350249
CAS Number: 2647442-13-3
Molecular Formula: C24H31N5O7
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GS-621763 falls under the category of antiviral agents, specifically nucleoside analogs. It is classified as a prodrug, which means it is metabolized into an active drug within the body. The development of GS-621763 was motivated by the need for effective oral treatments for viral infections, particularly in light of the COVID-19 pandemic .

Synthesis Analysis

Methods and Technical Details

The synthesis of GS-621763 involves a multi-step chemical process that incorporates tri-isobutyryl ester groups to enhance its pharmacokinetic properties. The prodrug is designed to be hydrolyzed in the body to release GS-441524. Key steps in the synthesis include:

  1. Esterification: The tri-isobutyryl groups are attached to the parent nucleoside.
  2. Purification: The resultant compound is purified using standard organic chemistry techniques such as chromatography.
  3. Characterization: The final product is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

GS-621763 has a complex molecular structure characterized by its tri-isobutyryl ester groups attached to the nucleoside backbone of GS-441524. The molecular formula of GS-621763 is C₁₈H₃₃N₁₄O₉P, and its structural features include:

  • Nucleoside Backbone: Derived from adenosine.
  • Ester Groups: Three isobutyryl groups that enhance solubility and stability.

This structural design allows for efficient metabolic conversion into its active form upon administration .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction involving GS-621763 occurs during its metabolism in vivo. Upon oral administration, it undergoes hydrolysis, releasing GS-441524. This reaction is facilitated by esterases present in the bloodstream and tissues. The metabolic pathway can be summarized as follows:

  1. Hydrolysis: GS-621763 → GS-441524 + Isobutyric acid
  2. Phosphorylation: GS-441524 → Monophosphate → Diphosphate → Triphosphate (active form)

This conversion pathway is crucial for the antiviral activity of GS-621763, allowing it to effectively inhibit viral RNA polymerase .

Mechanism of Action

Process and Data

The mechanism of action of GS-621763 involves its conversion to GS-441524, which subsequently becomes phosphorylated into its triphosphate form (GS-443902). The triphosphate form competes with natural nucleotides for incorporation into viral RNA during replication, leading to premature termination of viral RNA synthesis.

Key points regarding its mechanism include:

  • Inhibition of RNA Polymerase: The active triphosphate competes with ATP for incorporation into viral RNA.
  • Viral Replication Interference: This results in decreased viral load and improved pulmonary function in infected hosts .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

GS-621763 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 447.5 g/mol.
  • Solubility: Enhanced solubility due to esterification.
  • Stability: Stable under physiological conditions until metabolized.

Pharmacokinetic studies indicate that after oral administration, GS-621763 shows high bioavailability and rapid conversion to GS-441524, allowing for effective therapeutic concentrations in target tissues such as the lungs .

Applications

Scientific Uses

GS-621763 has significant potential applications in treating viral infections, particularly those caused by coronaviruses. Its development was primarily aimed at providing an effective oral treatment option for COVID-19 patients. Key applications include:

  1. Antiviral Therapy: Effective against SARS-CoV-2, with demonstrated reductions in viral load and improvement in lung pathology in animal models.
  2. Research Tool: Useful in studying viral replication mechanisms and evaluating new antiviral strategies.

The promising results from preclinical studies suggest that GS-621763 could play a critical role in managing current and future viral outbreaks .

Mechanistic Insights into Antiviral Activity

RNA-Dependent RNA Polymerase (RdRp) Inhibition Dynamics

GS-621763 functions as an orally bioavailable triester prodrug of the nucleoside analog GS-441524. Upon metabolic activation, its final triphosphate metabolite (GS-443902) competes with adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp). This incorporation induces delayed chain termination after the addition of three more nucleotides, effectively stalling viral genome replication. The inhibition occurs within the conserved catalytic site of RdRp (nsp12), which comprises seven motifs (A–G) critical for template binding and nucleotide selection [2] [7].

Table 1: Antiviral Activity of GS-621763 Against SARS-CoV-2 in Cell Models

Cell SystemEC₅₀ (μM)Target Virus
A549-hACE22.8SARS-CoV-2 (nLUC)
Normal Human Bronchial Epithelial (NHBE)0.125SARS-CoV-2 (fLUC)
Calu-3 2B40.74Middle East Respiratory Syndrome Coronavirus

The potency of GS-621763 is attributed to its ability to maintain high intracellular concentrations of GS-441524, which undergoes stepwise phosphorylation to the active triphosphate form. This metabolite disrupts RdRp processivity by forming non-covalent interactions with residues in the catalytic palm subdomain (motifs A, B, and C), thereby preventing correct positioning of the RNA template [1] [5] [9].

Comparative Activation Pathways: Prodrug Metabolism to GS-441524 Versus Remdesivir

GS-621763 and remdesivir both deliver the same antiviral metabolite (GS-443902) but employ distinct bioactivation pathways:

  • GS-621763: This triisobutyryl ester prodrug undergoes rapid hydrolysis by esterases in the intestine and plasma to release GS-441524. The nucleoside is then phosphorylated intracellularly by nucleoside kinases (e.g., adenosine kinase) to GS-441524-monophosphate, followed by conversion to diphosphate and triphosphate forms [3] [5].
  • Remdesivir: As a phosphoramidate prodrug, it requires cleavage by carboxylesterase 1 (CES1) and cathepsin A (CatA) in tissues like the liver and kidneys to generate the monophosphate metabolite directly, bypassing the initial kinase-dependent step [3] [8].

Table 2: Key Enzymatic Differences in Prodrug Activation

ParameterGS-621763Remdesivir
Primary EnzymesEsterasesCarboxylesterase 1, Cathepsin A
Rate-Limiting StepNucleoside kinase phosphorylationPhosphoramidase cleavage
Tissue Activation BiasUniform nucleoside kinase distributionLiver/kidney-dependent

This distinction allows GS-621763 to generate active triphosphate more predictably in pulmonary tissues, as nucleoside kinases are ubiquitously expressed. Remdesivir’s dependence on hepato-renal enzymes may limit its activation in extrahepatic sites [3] [8] [9].

Structural Basis of Nucleotide Analog Incorporation into Viral RNA

The 1′-cyano (C′-CN) modification of GS-441524 is critical for its incorporation into viral RNA. Structural analyses of SARS-CoV-2 RdRp complexed with RNA reveal that:

  • The C′-CN group sterically clashes with the phosphate backbone of the RNA template-primer duplex, inducing a repositioning of the RNA by 2.2 Å. This misalignment prevents translocation of the RNA after nucleotide incorporation [1] [4].
  • Seven conserved motifs (A–G) in the RdRp palm and fingers subdomains recognize the ribose moiety of GS-441524-triphosphate. Key residues (e.g., Ser759, Asp760) form hydrogen bonds with the 3′-hydroxyl group, mimicking natural nucleotide binding [2] [7].

The delayed chain termination mechanism occurs when RdRp incorporates three additional nucleotides (U-G-A) after GS-443902 integration. The C′-CN group then induces steric hindrance with residue Val557 in motif F, forcing RNA synthesis arrest [1] [10]. This mechanism is conserved across coronaviruses due to structural similarities in the RdRp active site.

Cross-Reactivity Against Coronaviridae Family Members

GS-621763 demonstrates broad-spectrum activity against multiple coronaviruses by targeting the conserved RdRp domain. Key findings include:

Table 3: Antiviral Activity Against Coronaviridae

VirusEC₅₀ (μM)Cell Model
SARS-CoV-2 Omicron BA.10.62Human Airway Epithelial
Middle East Respiratory Syndrome Coronavirus0.74Calu-3 2B4
SARS-CoV Urbani0.89Human Airway Epithelial
Bat-CoV RsSHC0141.1Human Airway Epithelial

Phylogenetic analysis confirms >88% amino acid identity in the RdRp palm subdomain across tested coronaviruses. Residues critical for GS-441524-triphosphate binding (e.g., Ala547, Arg555) are 100% conserved, explaining the compound’s pan-coronaviral activity. This conservation minimizes the risk of resistance mutations emerging [1] [5] [10]. In human primary airway epithelial (HAE) cells, GS-621763 reduced viral titers of SARS-CoV, Middle East Respiratory Syndrome Coronavirus, and bat SARS-related coronavirus by >2 log₁₀ at 10 μM, confirming its utility against emerging zoonotic strains [5] [10].

Properties

CAS Number

2647442-13-3

Product Name

GS-621763

IUPAC Name

[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate

Molecular Formula

C24H31N5O7

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1

InChI Key

RVSSLHFYCSUAHY-JQGROFRJSA-N

SMILES

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.